molecular formula C10H16N4 B13857771 4,5-Dimethyl-2-piperazin-1-ylpyrimidine

4,5-Dimethyl-2-piperazin-1-ylpyrimidine

Cat. No.: B13857771
M. Wt: 192.26 g/mol
InChI Key: RUMJRXXEWAOYJD-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-piperazin-1-ylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-piperazin-1-ylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4,5-dimethyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C10H16N4/c1-8-7-12-10(13-9(8)2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3

InChI Key

RUMJRXXEWAOYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C)N2CCNCC2

Origin of Product

United States

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